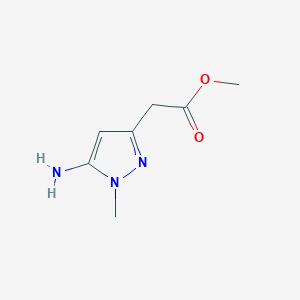
Methyl 5-Amino-1-methyl-1H-pyrazole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD28518833 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD28518833 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD28518833 typically involve the use of specific reagents and catalysts under controlled conditions. For instance, one common method involves the reaction of precursor compounds in the presence of a catalyst at elevated temperatures. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of MFCD28518833.
Industrial Production Methods: Industrial production of MFCD28518833 often involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include multiple purification steps, such as crystallization or chromatography, to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
MFCD28518833 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of various products.
Oxidation: In oxidation reactions, MFCD28518833 reacts with oxidizing agents to form oxidized products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired oxidation state.
Reduction: Reduction reactions involve the addition of electrons to MFCD28518833, typically using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are conducted under an inert atmosphere to prevent unwanted side reactions and ensure the formation of the desired reduced product.
Substitution: Substitution reactions involve the replacement of one functional group in MFCD28518833 with another. These reactions are often catalyzed by acids or bases and can be carried out under various conditions, depending on the desired product. Common reagents used in substitution reactions include halogens and alkylating agents.
Scientific Research Applications
MFCD28518833 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry: In chemistry, MFCD28518833 is used as a reagent in various synthetic reactions. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, MFCD28518833 is used to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and developing new therapeutic agents.
Medicine: In medicine, MFCD28518833 has potential applications in drug development and disease treatment. Its unique properties allow it to target specific molecular pathways, making it a promising candidate for developing new drugs and therapies.
Industry: In industry, MFCD28518833 is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes, where it can be used to produce high-purity products with specific properties.
Mechanism of Action
The mechanism of action of MFCD28518833 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcome.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(5-amino-1-methylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(8)3-5(9-10)4-7(11)12-2/h3H,4,8H2,1-2H3 |
InChI Key |
GFBLSQULQPFERC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















